molecular formula C21H17Cl2FN2O3S B300946 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Cat. No. B300946
M. Wt: 467.3 g/mol
InChI Key: NNDLXDMKHRWBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide, also known as DAS181, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DAS181 is a sialidase enzyme inhibitor that has been shown to have antiviral activity against a wide range of respiratory viruses, including influenza viruses, parainfluenza viruses, and coronaviruses.

Mechanism of Action

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide works by inhibiting the activity of the sialidase enzyme, which is responsible for cleaving sialic acid residues from the surface of host cells. By inhibiting the activity of the sialidase enzyme, 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide prevents the release of viral particles from infected cells, thereby reducing viral replication and spread.
Biochemical and physiological effects:
2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral replication and spread, improve clinical outcomes in animal models of respiratory viral infections, and reduce the severity of respiratory symptoms. 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has also been shown to reduce inflammation and improve lung function in animal models of respiratory viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in lab experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying the mechanisms of viral replication and spread. However, one limitation of using 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in lab experiments is that it can be difficult to obtain and is relatively expensive.

Future Directions

There are a number of future directions for the study of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide. One area of research is the development of new formulations and delivery methods for 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide, which could improve its efficacy and reduce its toxicity. Another area of research is the study of the long-term effects of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide on respiratory function and immune function. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in humans. Finally, the potential use of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in the treatment of emerging respiratory viral infections, such as COVID-19, should be further explored.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide involves a series of chemical reactions that start with the reaction of 2-fluoroaniline with 3,4-dichlorobenzaldehyde to form an intermediate. The intermediate is then reacted with phenylsulfonyl chloride to form the sulfonamide derivative. The final product is obtained by reacting the sulfonamide derivative with N-(2-chloroacetyl)acetamide in the presence of a base.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of respiratory viral infections. It has been shown to have broad-spectrum antiviral activity against a wide range of respiratory viruses, including influenza viruses, parainfluenza viruses, and coronaviruses. 2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has also been shown to be effective in reducing viral loads and improving clinical outcomes in animal models of respiratory viral infections.

properties

Product Name

2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Molecular Formula

C21H17Cl2FN2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-17-11-10-15(12-18(17)23)13-26(30(28,29)16-6-2-1-3-7-16)14-21(27)25-20-9-5-4-8-19(20)24/h1-12H,13-14H2,(H,25,27)

InChI Key

NNDLXDMKHRWBOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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